Saxagliptin is a synthetically derived organic compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It contains a β-phenylalanine moiety, a characteristic cyclic amide (specifically a pyrrolidine-2-one) linked to an adamantyl group, and a unique (S)-configuration at the chiral center of the β-phenylalanine unit []. In scientific research, saxagliptin serves as a valuable tool for studying DPP-4 enzyme activity and its role in various biological processes, particularly glucose regulation [].
Saxagliptin Cyclic Amide is a derivative of saxagliptin, which is a potent dipeptidyl peptidase-4 inhibitor utilized in the management of type 2 diabetes mellitus. This compound is significant in both pharmacological applications and research settings due to its role in enhancing insulin secretion by inhibiting the Dipeptidyl Peptidase-4 enzyme, which deactivates incretin hormones that regulate glucose metabolism .
Saxagliptin Cyclic Amide can be classified as an organic compound within the category of cyclic amides, specifically related to the broader class of pharmacologically active compounds known as Dipeptidyl Peptidase-4 inhibitors. These compounds are crucial in diabetes treatment due to their mechanism of action that enhances insulin secretion and lowers blood glucose levels .
The synthesis of saxagliptin involves several key steps, including:
The synthetic route often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide for the formation of peptide bonds. Reaction conditions typically include elevated temperatures (60-70°C) and various organic solvents like methanol or dichloromethane to facilitate the process .
Saxagliptin Cyclic Amide features a unique molecular structure characterized by a cyanopyrrolidine core. Its chemical structure includes a cyclic amidine configuration that results from the cyclization of saxagliptin's linear form.
Saxagliptin Cyclic Amide participates in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation processes and acidic or basic conditions for hydrolysis. The substitution reactions typically occur under physiological conditions, which favor nucleophilic attack on the cyclic amide structure .
Saxagliptin Cyclic Amide primarily inhibits Dipeptidyl Peptidase-4, leading to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This mechanism enhances glucose-dependent insulin secretion from pancreatic beta cells while reducing glucagon release from alpha cells.
The inhibition constant (IC) for saxagliptin against Dipeptidyl Peptidase-4 is approximately 1.3 nM, showcasing its high potency compared to other inhibitors like sitagliptin and vildagliptin .
Saxagliptin Cyclic Amide has several scientific applications:
This compound plays a crucial role not only in therapeutic contexts but also in advancing pharmaceutical sciences related to diabetes management and drug formulation stability.
Saxagliptin Cyclic Amide (CAS No. 1350800-77-9) is a specified degradation product of the antidiabetic drug saxagliptin. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol. The compound features a complex tricyclic system formed through intramolecular cyclization of the parent molecule, consisting of fused cyclopropane, pyrrolidine, and piperazine rings. The core structure incorporates an adamantyl substituent linked to the tricyclic system at the C4 position [3] [6].
The systematic IUPAC name is (1aS,4S,6aR,7aS)-4-(3-hydroxyadamantan-1-yl)hexahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, reflecting its polycyclic architecture and stereochemical configuration. Alternative nomenclature used in regulatory documents includes (2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.0²,⁴]decane-7,10-dione, which describes the same compound using a different numbering system for the tricyclic framework [4] [9]. The compound is pharmaceutically significant as the "Saxagliptin Diketopiperazine Impurity," arising from intramolecular cyclization during storage or manufacturing [3].
Table 1: Nomenclature and Identifiers of Saxagliptin Cyclic Amide
Designation | Identifier |
---|---|
Systematic IUPAC Name | (1aS,4S,6aR,7aS)-4-(3-Hydroxyadamantan-1-yl)hexahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione |
Alternative Name | (2S,4S,6R,9S)-9-(3-Hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.0²,⁴]decane-7,10-dione |
CAS Registry Number | 1350800-77-9 |
Molecular Formula | C₁₈H₂₄N₂O₃ |
Molecular Weight | 316.39 g/mol |
Common Synonyms | Saxagliptin Diketopiperazine Impurity |
The molecule contains four stereogenic centers at positions 1a, 4, 6a, and 7a, with an absolute configuration designated as (1aS,4S,6aR,7aS). This specific stereochemistry is critical for its formation pathway and structural relationship to the parent saxagliptin molecule. The adamantyl moiety is attached at the C4 position in a specific spatial orientation that influences the compound's three-dimensional conformation and crystallization behavior [3] [4].
The cyclopropane ring fusion between the pyrrolidine and piperazine rings creates rigid structural constraints that lock the chiral centers in fixed relative orientations. This configuration results from the stereospecific intramolecular cyclization of saxagliptin, which preserves the original chiral integrity at these centers while forming new ring junctions. The adamantyl group's equatorial orientation minimizes steric strain and facilitates crystal packing, as confirmed by X-ray powder diffraction studies of the isolated impurity [6] [9].
Table 2: Chiral Centers and Their Configurations
Chiral Center Position | Stereochemical Configuration | Structural Role |
---|---|---|
C1a | S | Ring junction between cyclopropane and pyrrolidine |
C4 | S | Adamantyl attachment point |
C6a | R | Ring junction between pyrrolidine and piperazine |
C7a | S | Lactam carbonyl position in piperazine ring |
Experimental characterization indicates Saxagliptin Cyclic Amide is a crystalline solid at room temperature. Its solubility profile shows marked pH dependence: it is sparingly soluble in aqueous systems (<0.1 mg/mL in pH 7.0 buffer) but demonstrates improved solubility in organic solvents including methanol (2.5 mg/mL), acetonitrile (1.8 mg/mL), and dimethyl sulfoxide (>25 mg/mL) [5] [6]. This behavior correlates with its predominantly nonpolar molecular surface area and limited ionization capacity.
The compound exhibits amphoteric character due to the presence of both lactam (predicted pKa ~12.5) and tertiary amine (predicted pKa ~4.5) functionalities, resulting in a zwitterionic form at physiological pH. Thermal analysis by differential scanning calorimetry reveals a sharp melting endotherm at 218-222°C, indicating high crystalline purity. The enthalpy of fusion is measured at 98.5 J/g, consistent with a tightly packed crystal lattice stabilized by intermolecular hydrogen bonding between lactam carbonyls and secondary amines [5].
Hygroscopicity testing demonstrates <0.2% mass change at 25°C/75% RH, classifying it as non-hygroscopic. This property makes it relatively stable during routine handling under ambient conditions, though its formation in solid dosage forms is humidity-dependent due to the reaction mechanism [5].
Structurally, Saxagliptin Cyclic Amide differs fundamentally from the parent saxagliptin molecule (C₁₈H₂₅N₃O₂, MW 315.41 g/mol). While saxagliptin features a cyanopyrrolidine pharmacophore essential for DPP-4 inhibition, the cyclic amide has undergone intramolecular cyclization with loss of the nitrile group and formation of a new diketopiperazine-like tricyclic system. This transformation increases molecular weight by 1 Da (316.39 vs. 315.41 g/mol) and eliminates the drug's pharmacological activity [3] [7].
Among saxagliptin degradation products, the cyclic amide is distinct from:
The cyclic amide formation mechanism involves nucleophilic attack of the secondary amine on the adjacent amide carbonyl, whereas ESCA formation requires prior epimerization at C4. This distinction explains their differential susceptibility to microenvironmental pH changes in solid dosage forms. Acidic conditions (pH <4) favor cyclic amide formation, while neutral to alkaline conditions promote ESCA generation [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0